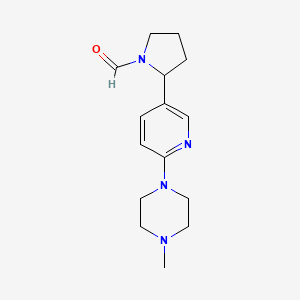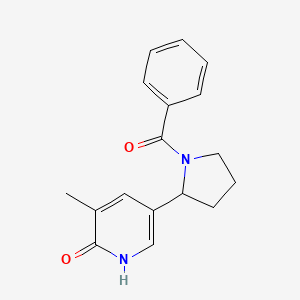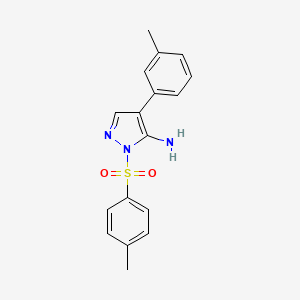![molecular formula C24H19ClN2OS B11815244 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride CAS No. 115385-02-9](/img/structure/B11815244.png)
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride is a chemical compound with the molecular formula C24H19ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride typically involves the reaction of 2-(2-(Tritylamino)thiazol-4-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-(2-(Tritylamino)thiazol-4-yl)acetic acid+SOCl2→2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-(Tritylamino)thiazol-4-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used .
科学研究应用
2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide bonds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
相似化合物的比较
Similar Compounds
2-(2-(Tritylamino)thiazol-4-yl)acetic acid: This compound is a precursor in the synthesis of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride and shares similar chemical properties.
(Methoxyimino)(2-(Tritylamino)-1,3-thiazol-4-yl)acetic acid:
Uniqueness
2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride is unique due to its highly reactive acyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form stable amide bonds with various nucleophiles sets it apart from other similar compounds .
属性
CAS 编号 |
115385-02-9 |
|---|---|
分子式 |
C24H19ClN2OS |
分子量 |
418.9 g/mol |
IUPAC 名称 |
2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl chloride |
InChI |
InChI=1S/C24H19ClN2OS/c25-22(28)16-21-17-29-23(26-21)27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,26,27) |
InChI 键 |
GGIJWBBVZOLQRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)
![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)





